molecular formula C13H15N5 B12123599 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B12123599
M. Wt: 241.29 g/mol
InChI Key: KHZKCPJPKSRVGM-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a complex organic compound that features a benzodiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method involves the initial formation of the benzodiazole ring, followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
  • 3-[(1-ethyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
  • (1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine

Uniqueness

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring with a pyrazole ring makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C13H15N5/c1-3-17-11-7-5-4-6-10(11)15-13(17)18-12(14)8-9(2)16-18/h4-8H,3,14H2,1-2H3

InChI Key

KHZKCPJPKSRVGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3C(=CC(=N3)C)N

Origin of Product

United States

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